(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide chemical properties
(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide chemical properties
An In-Depth Technical Guide to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide: Properties, Synthesis, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, a chiral molecule belonging to the indoline carboxamide class. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document details the known physicochemical properties, outlines a robust synthetic and purification protocol, and describes the analytical methodologies required for its characterization. Furthermore, it situates the molecule within the broader pharmacological context of the indole-2-carboxamide family, whose derivatives have shown significant potential as antitubercular, anticancer, and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a building block or lead structure in discovery programs.
Introduction: The Significance of the Indoline-2-Carboxamide Scaffold
The indole and its reduced form, indoline, are among the most important heterocyclic scaffolds in drug discovery, renowned for their wide range of biological activities. The functionalization of this core at the 2-position with a carboxamide group creates the indole-2-carboxamide class, a versatile framework that has been extensively explored for therapeutic applications. The strategic placement of the carboxamide allows for hydrogen bonding interactions with biological targets, while the indole nucleus provides a platform for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated potent activity against a remarkable array of targets:
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Antituberculosis Agents: Targeting the essential mycobacterial membrane protein MmpL3.[1][2]
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Anticancer Agents: Exhibiting antiproliferative effects through mechanisms such as dual EGFR/CDK2 inhibition.[3]
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Antiplasmodial Agents: Showing promise in the fight against malaria.[4]
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Ion Channel Modulators: Acting as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a key target in pain and inflammation research.[5][6]
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Cannabinoid Receptor Modulators: Functioning as allosteric modulators of the CB1 receptor.[7]
The specific subject of this guide, (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, incorporates three key structural features: a reduced indoline ring, a stereochemically defined center at the C2 position, and an N-methylated secondary amide. The (2S) stereochemistry is critical, as biological systems are chiral, and enantiomers often exhibit profoundly different pharmacological activities. The N-methylation can significantly influence properties such as solubility, metabolic stability, and receptor binding affinity compared to its primary amide counterpart.[8][9]
Physicochemical Properties
The fundamental chemical and physical properties of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 185213-09-6 | [10][11] |
| Molecular Formula | C₁₀H₁₂N₂O | [10] |
| Molecular Weight | 176.22 g/mol | [10][11] |
| Melting Point | 125-130 °C | [10][11] |
| Appearance | Crystalline solid (predicted) | |
| Purity (Commercial) | ≥95% | [11] |
| InChI Key | BAUHDHWVXAOSEF-VIFPVBQESA-N | [10][11] |
| InChI Code | 1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 | [10][11] |
| Stereochemistry | (S)-enantiomer | [10] |
Synthesis and Purification
A robust and stereoretentive synthesis is paramount for accessing enantiopure (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide. The most logical and field-proven approach is a direct amide coupling of the corresponding chiral carboxylic acid with methylamine. This strategy leverages commercially available starting materials and well-established reaction conditions that minimize the risk of racemization at the sensitive α-carbon.
Proposed Synthetic Workflow
The synthesis begins with (S)-Indoline-2-carboxylic acid. This precursor is activated using a peptide coupling reagent and subsequently reacted with methylamine to form the target amide bond.
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Successful amide bond formation will be readily observable by TLC and confirmed by mass spectrometry, while the preservation of stereochemistry is confirmed by chiral HPLC analysis.
Materials:
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(S)-Indoline-2-carboxylic acid
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Methylamine (2.0 M solution in THF)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (N,N-Dimethylformamide), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-Indoline-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
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Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) followed by the dropwise addition of a solution of HATU (1.2 eq) in DMF.
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Causality: HATU is a highly effective coupling reagent that operates through the formation of an activated HOBt ester, minimizing side reactions and, crucially, suppressing epimerization of the chiral center. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Amine Addition: Stir the mixture at 0 °C for 20 minutes. Add methylamine solution (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:EtOAc mobile phase).
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Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
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Causality: The aqueous washes are critical for removing residual DMF, DIPEA, and unreacted water-soluble reagents, simplifying the subsequent purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is achieved via flash column chromatography on silica gel.
Step-by-Step Methodology:
-
Column Preparation: Prepare a silica gel column packed in a hexane/ethyl acetate solvent mixture.
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Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). The polarity of the product is moderate, and this gradient should provide good separation from nonpolar impurities and highly polar byproducts.
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Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
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Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Analytical Workflow
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, its key spectroscopic features can be reliably predicted based on its structure and data from closely related indole-2-carboxamide analogues.[3][5][12]
| Technique | Expected Features |
| ¹H NMR | δ 7.0-7.5 ppm: Multiplets, 4H (aromatic protons).δ ~4.5 ppm: Broad singlet, 1H (indoline N-H).δ ~4.0 ppm: Triplet or dd, 1H (chiral proton at C2).δ ~3.0-3.5 ppm: Two separate multiplets (diastereotopic), 2H (CH₂ at C3).δ ~2.8 ppm: Doublet, 3H (N-CH₃).δ (Amide N-H): Broad signal, may exchange. |
| ¹³C NMR | δ ~170-175 ppm: Carbonyl (C=O).δ ~120-150 ppm: Aromatic carbons.δ ~60-65 ppm: Chiral carbon (C2).δ ~30-35 ppm: Methylene carbon (C3).δ ~26 ppm: N-methyl carbon (N-CH₃). |
| Mass Spec (ESI+) | m/z: 177.10 [M+H]⁺, 199.08 [M+Na]⁺. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch (indoline & amide).~1640 cm⁻¹: C=O stretch (Amide I band).~1550 cm⁻¹: N-H bend (Amide II band).~3000-3100 cm⁻¹: Aromatic C-H stretch.~2850-2950 cm⁻¹: Aliphatic C-H stretch. |
Pharmacological Context and Potential Applications
(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is not merely an academic curiosity; it is a fragment and potential lead compound embedded in a scaffold of profound pharmacological relevance. Its utility can be understood through the extensive structure-activity relationship (SAR) studies conducted on its analogues.
The indole-2-carboxamide core is a versatile "warhead" that can be adapted to interact with diverse biological targets. The N-H of the indole, the amide N-H, and the amide carbonyl are all potent hydrogen bond donors and acceptors, while the aromatic ring engages in π-stacking and hydrophobic interactions.
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Influence of N-Methylation: Studies on related series have shown that N-methylation of the amide can be a critical modification. In some cases, it restores potency that was lost due to other substitutions, potentially by altering the molecule's conformation or by improving its pharmacokinetic profile.[8][9] In other instances, it may be detrimental to activity, highlighting the specific and sensitive nature of target binding.[13]
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Stereochemical Importance: The (2S) configuration is essential for defining the three-dimensional orientation of the substituents. This precise geometry is often the key to achieving high-affinity binding to the chiral pockets of enzymes and receptors. Asymmetric syntheses of related 2,3-disubstituted indolines are actively pursued to access specific stereoisomers for biological evaluation.[14]
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Therapeutic Potential: Given the established activities of the parent scaffold, this compound could serve as a starting point for developing novel therapeutics. By using it as a core and exploring substitutions on the aromatic ring and the indoline nitrogen, medicinal chemists can target a range of diseases.
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